molecular formula C11H15FN2O B1471119 1-(2-Fluoro-3-methoxyphenyl)piperazine CAS No. 1121613-59-9

1-(2-Fluoro-3-methoxyphenyl)piperazine

Cat. No. B1471119
CAS RN: 1121613-59-9
M. Wt: 210.25 g/mol
InChI Key: FACXPIAFKDEUQE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxyphenyl)piperazine is a chemical compound with the CAS Number: 1121613-59-9 . It has a molecular weight of 210.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O/c1-15-10-4-2-3-9 (11 (10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 . This indicates the molecular structure of the compound.

It is stored at room temperature and appears as a powder . The compound’s molecular weight is 210.25 .

Scientific Research Applications

PET Imaging and Neurotransmission Studies

  • [18F]p-MPPF as a 5-HT1A Antagonist : The compound [18F]p-MPPF, which includes the 1-(2-Fluoro-3-methoxyphenyl)piperazine structure, has been used as a 5-HT1A antagonist in positron emission tomography (PET) studies to explore serotonergic neurotransmission. This research encompasses chemistry, radiochemistry, and PET imaging in animals and humans, providing insights into serotonin receptor function and potential applications in neurological disorders (Plenevaux et al., 2000).

Synthesis and Pharmacology

  • Development of Dopamine Uptake Inhibitors : Research into the synthesis of compounds like GBR-12909, which shares structural similarities with this compound, has been significant for understanding dopamine uptake inhibition. This research focuses on improving synthesis processes and yields, which is crucial for the development of pharmacological agents targeting dopamine-related disorders (Ironside et al., 2002).

Cancer Research

  • Study of Cancer Cell Apoptosis : A compound structurally related to this compound demonstrated effectiveness in inducing apoptosis in cancer cells and causing cell cycle arrest. This research offers insights into novel cancer treatments and the mechanisms of action of potential anticancer compounds (Lee et al., 2013).

Receptor Binding Studies

  • Serotonin-Selective Reuptake Inhibitors (SSRIs) : Compounds including this compound have been synthesized as potential SSRIs. These studies contribute to the understanding of serotonin reuptake mechanisms and could lead to the development of antidepressants with improved side effect profiles (Dorsey et al., 2004).

Bioactivity and Pharmacological Potential

  • Mannich Bases with Piperazines : Research involving Mannich bases with this compound showed cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These studies are vital for drug discovery, providing a foundation for the development of new therapeutic agents (Gul et al., 2019).

Fluorescent Ligands for Receptor Imaging

  • Synthesis of Environment-Sensitive Fluorescent Ligands : The synthesis of fluorescent ligands based on 1-(2-methoxyphenyl)piperazine, related to this compound, has been explored for visualizing 5-HT1A receptors. This research is crucial for developing imaging agents for neuroscience research (Lacivita et al., 2009).

Safety and Hazards

The safety information for 1-(2-Fluoro-3-methoxyphenyl)piperazine indicates that it should be handled with care to avoid contact with skin and eyes . It is also advised not to inhale the substance/mixture and to provide adequate ventilation .

properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACXPIAFKDEUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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